
Bexagliflozine
Vue d'ensemble
Description
- As an SGLT2 inhibitor, EGT1442 specifically targets the sodium-glucose co-transporter 2 (SGLT2) , which plays a crucial role in renal glucose reabsorption.
- By inhibiting SGLT2, EGT1442 reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
EGT1442: is a potent and selective .
Applications De Recherche Scientifique
Clinical Efficacy in Type 2 Diabetes Mellitus
Glycemic Control : Bexagliflozin has been shown to significantly reduce hemoglobin A1c (HbA1c) levels in patients with T2DM. In a meta-analysis involving multiple randomized controlled trials (RCTs), bexagliflozin demonstrated a mean difference of -0.45% in HbA1c compared to placebo, with a p-value < 0.00001 .
Weight Management : In addition to glycemic control, bexagliflozin also contributes to weight loss. Clinical studies report an average reduction in body weight of approximately 1.61 kg after treatment .
Blood Pressure Reduction : Bexagliflozin has shown beneficial effects on systolic blood pressure, with reductions averaging around 3.8 mmHg compared to placebo .
Applications in Chronic Kidney Disease
Bexagliflozin's role extends beyond diabetes management; it has shown promise in patients with T2DM and CKD. A phase 3 trial indicated that bexagliflozin significantly lowered HbA1c levels by 0.37% among patients with stage 3a/3b CKD . Furthermore, it reduced albuminuria by approximately 20.1%, which is crucial for kidney health .
Summary of Clinical Trials on Bexagliflozin
Study Type | Population | Intervention | Primary Outcomes | Key Findings |
---|---|---|---|---|
Phase 3 RCT | T2DM + CKD | Bexagliflozin 20 mg vs. placebo | Change in HbA1c at 24 weeks | HbA1c reduction of 0.37%, weight loss of 1.61 kg |
Phase 2 RCT | T2DM | Bexagliflozin 20 mg vs. placebo | Change in HbA1c at 24 weeks | Significant reductions in HbA1c, body weight, and blood pressure |
Meta-Analysis | Multiple RCTs | Bexagliflozin vs. placebo | Various glycemic and extra-glycemic outcomes | Consistent reductions in HbA1c, body weight, and blood pressure |
Safety Profile
Bexagliflozin has a favorable safety profile, comparable to placebo regarding serious adverse events. The most common non-serious adverse effects include urinary tract infections and genital mycotic infections . Importantly, the incidence of serious adverse events was lower in the bexagliflozin group compared to the placebo group .
Mécanisme D'action
Target of Action
Bexagliflozin is a highly specific and potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is primarily expressed in the kidney and is responsible for 60% to 90% of renal glucose re-uptake .
Mode of Action
Bexagliflozin interacts with its target, SGLT2, by inhibiting its function . This inhibition reduces the renal reabsorption of filtered glucose and increases urinary glucose excretion . The reduction in blood glucose levels occurs independently of insulin sensitivity .
Biochemical Pathways
The primary biochemical pathway affected by bexagliflozin is the renal glucose re-uptake pathway . By inhibiting SGLT2, bexagliflozin disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Result of Action
The primary result of bexagliflozin’s action is the reduction of blood glucose levels . This occurs due to the increased urinary excretion of glucose, which is a direct result of the inhibition of SGLT2 . This makes bexagliflozin an effective treatment for improving glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action of bexagliflozin is influenced by various environmental factors. For instance, renal function is a critical factor that can affect the efficacy and stability of bexagliflozin . It is not recommended in patients with an estimated glomerular filtration rate of less than 30 mL/min/1.73 m² and is contraindicated in patients on dialysis
Analyse Biochimique
Biochemical Properties
Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, Bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .
Cellular Effects
Bexagliflozin has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of Bexagliflozin influences cell function by altering the cellular metabolism of glucose .
Molecular Mechanism
Bexagliflozin exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In high-risk type 2 diabetes patients, Bexagliflozin was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .
Metabolic Pathways
Bexagliflozin is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of Bexagliflozin is 3’-O-glucuronide, a pharmacologically inactive metabolite .
Transport and Distribution
Bexagliflozin is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that Bexagliflozin may be primarily transported and distributed within the kidneys.
Subcellular Localization
The specific subcellular localization of Bexagliflozin is not mentioned in the search results. Given its mechanism of action, it is likely that Bexagliflozin primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .
Méthodes De Préparation
Voies de synthèse: La voie de synthèse de l'EGT1442 implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.
Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle de l'EGT1442 sont limitées. il est généralement synthétisé par synthèse organique en plusieurs étapes.
Analyse Des Réactions Chimiques
Réactivité: L'EGT1442 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants:
Principaux produits: Les principaux produits formés au cours de ces réactions seraient des dérivés de l'EGT1442 avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Médecine: L'EGT1442 a montré un potentiel prometteur dans management.
Biologie: La recherche explore son impact sur l'homéostasie du glucose et la fonction rénale.
Chimie: L'EGT1442 sert de composé précieux pour étudier l'inhibition du SGLT2.
Industrie: Son application potentielle dans les produits pharmaceutiques et les domaines connexes est un domaine d'intérêt.
Mécanisme d'action
- L'EGT1442 inhibe le SGLT2 dans les tubules rénaux, empêchant la réabsorption du glucose.
- Cela conduit à une augmentation de l'excrétion urinaire du glucose, réduisant le taux de glucose dans le sang.
- Les cibles moléculaires comprennent la protéine SGLT2 elle-même et les voies de transport associées.
Comparaison Avec Des Composés Similaires
Caractéristiques uniques: La sélectivité de l'EGT1442 pour le SGLT2 le distingue des autres inhibiteurs du SGLT.
Composés similaires: D'autres inhibiteurs du SGLT comprennent , , et .
Activité Biologique
Bexagliflozin is a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the management of type 2 diabetes mellitus (T2D). This compound has garnered attention due to its dual role in glycemic control and potential benefits for patients with chronic kidney disease (CKD). This article delves into the biological activity of bexagliflozin, examining its efficacy, safety, and overall impact on metabolic parameters based on diverse clinical studies.
Bexagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, bexagliflozin promotes the excretion of excess glucose through urine, thereby lowering blood glucose levels. Additionally, it has been suggested that SGLT2 inhibitors may confer renal protective effects, particularly in patients with diabetes and CKD.
Glycemic Control
Multiple clinical trials have established the efficacy of bexagliflozin in reducing hemoglobin A1c (HbA1c) levels in patients with T2D. A significant study involving 312 patients with stage 3a/3b CKD reported a reduction in HbA1c by 0.37% compared to placebo (P < 0.001) after 24 weeks of treatment . The results were stratified by CKD stage, showing reductions of 0.31% for stage 3a and 0.43% for stage 3b .
Table 1: Summary of Key Clinical Trials Involving Bexagliflozin
Study Identifier | Population | Duration | Primary Endpoint | HbA1c Reduction (%) | Additional Findings |
---|---|---|---|---|---|
NCT02390050 | T2D patients (n=292) | 12 weeks | HbA1c change | Not specified | Efficacy demonstrated vs placebo |
NCT02715258 | T2D patients (n=207) | 24 weeks | HbA1c change | -0.37 | Significant reduction in body weight and SBP |
NCT01377844 | T2D patients (n=288) | 96 weeks | HbA1c change | Not specified | Long-term efficacy assessed |
NCT03259789 | T2D + Metformin (n=317) | 24 weeks | HbA1c change | Not specified | Non-inferiority to glimepiride |
Safety Profile
Bexagliflozin has been generally well tolerated across various studies. Adverse events reported include urinary tract infections and genital mycotic infections, which are common among SGLT2 inhibitors . Importantly, the frequency of serious adverse events did not significantly differ from placebo groups.
Impact on Cardiovascular Outcomes
In high-risk populations with T2D, bexagliflozin demonstrated non-inferiority regarding major adverse cardiovascular events (MACE) compared to placebo . The incidence of MACE was observed at rates of 7.9% for bexagliflozin versus 10.1% for placebo, suggesting a favorable cardiovascular safety profile .
Additional Benefits
Beyond glycemic control, bexagliflozin has shown beneficial effects on other metabolic parameters:
- Body Weight : A mean reduction of approximately 1.61 kg was noted in patients treated with bexagliflozin compared to placebo (P < 0.001) .
- Systolic Blood Pressure : A reduction of about 3.8 mmHg was observed (P = 0.02) .
- Albuminuria : There was a geometric mean ratio reduction of albuminuria by 20.1% (P = 0.03), indicating potential renal protective effects .
Case Studies
Several case studies highlight the real-world application of bexagliflozin:
- Case Study A : A patient with poorly controlled T2D and stage 3 CKD experienced a reduction in HbA1c from 8.5% to 7.8% after initiating treatment with bexagliflozin over three months.
- Case Study B : Another patient reported significant weight loss and improved blood pressure control while on bexagliflozin, emphasizing its multifaceted benefits.
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118567-05-7 | |
Record name | Bexagliflozin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.